
n-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine typically involves the reaction of 2-phenylethan-1-amine with 1-ethylpyrrolidine under specific conditions. One common method includes the use of a reductive amination process where the amine reacts with an aldehyde or ketone in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Various nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines .
Applications De Recherche Scientifique
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biological targets.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. It acts as a dopamine receptor antagonist, which can modulate neurotransmitter activity in the brain. This modulation can lead to various therapeutic effects, including antipsychotic and antidepressant activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia and other psychiatric disorders.
Levosulpiride: Another dopamine receptor antagonist with similar therapeutic applications.
Uniqueness
N-((1-Ethylpyrrolidin-2-yl)methyl)-2-phenylethan-1-amine is unique due to its specific structural features, such as the presence of the pyrrolidine ring and the phenylethanamine backbone. These features contribute to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H24N2 |
|---|---|
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-phenylethanamine |
InChI |
InChI=1S/C15H24N2/c1-2-17-12-6-9-15(17)13-16-11-10-14-7-4-3-5-8-14/h3-5,7-8,15-16H,2,6,9-13H2,1H3 |
Clé InChI |
LYPICULWQSVURF-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCCC1CNCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


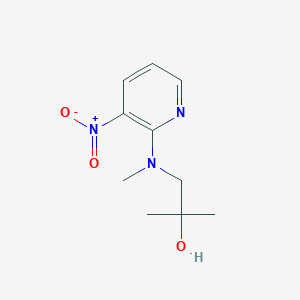

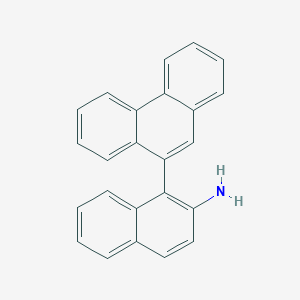
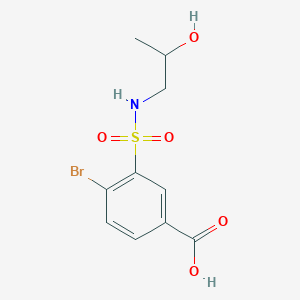
![(E)-7-Iodo-3-(iodomethylene)-3,4-dihydro-1H-[1,4]oxazepino[6,5,4-hi]indol-1-one](/img/structure/B14899731.png)
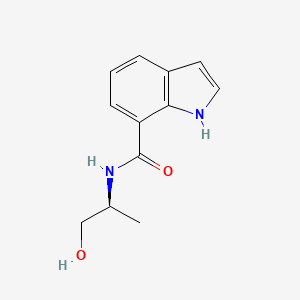
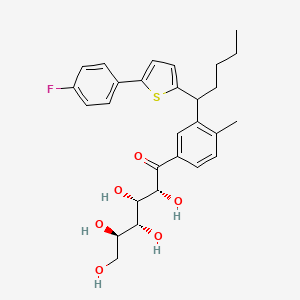
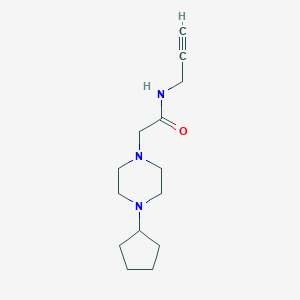
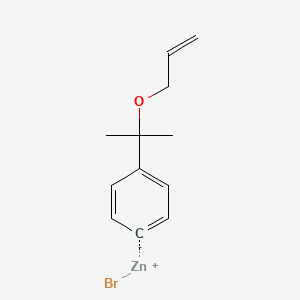

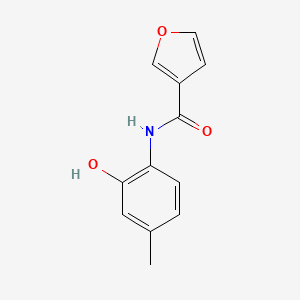

![((1S,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-yl)(phenyl)methanone](/img/structure/B14899781.png)

